![molecular formula C20H18N2O3 B3868890 N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B3868890.png)
N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide
Overview
Description
N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as MIF-1 (melanocyte-inhibiting factor-1) and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide is not fully understood. However, it is believed to act as a modulator of the neuropeptide systems in the brain, including the dopamine, serotonin, and opioid systems.
Biochemical and Physiological Effects:
N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. Additionally, it has been found to modulate the activity of the opioid system, leading to analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide in lab experiments is its potential to act as a modulator of multiple neuropeptide systems, making it a versatile tool for studying the neurobiological mechanisms underlying various behavioral and cognitive processes. However, one of the limitations of using this compound is its relatively low potency compared to other neuropeptide modulators, which may require higher doses to achieve significant effects.
Future Directions
There are various future directions for research on N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide. One potential direction is to investigate its potential as a therapeutic agent for various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is to explore its potential as a tool for studying the neurobiological mechanisms underlying addiction and substance abuse. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other neuropeptide systems in the brain.
Scientific Research Applications
N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to have various pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
properties
IUPAC Name |
N-[1-(3-methylanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14-7-5-10-16(13-14)21-19(18(23)15-8-3-2-4-9-15)22-20(24)17-11-6-12-25-17/h2-13,19,21H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOWAJLSHKNELA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-oxo-2-phenyl-1-(3-toluidino)ethyl]-2-furamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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